molecular formula C8H10FNOS B13637437 [(3-Fluorophenyl)imino]dimethyl-lambda6-sulfanone

[(3-Fluorophenyl)imino]dimethyl-lambda6-sulfanone

Cat. No.: B13637437
M. Wt: 187.24 g/mol
InChI Key: MPLJAWRVSQBZJG-UHFFFAOYSA-N
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Description

[(3-Fluorophenyl)imino]dimethyl-lambda6-sulfanone is a chemical compound with the molecular formula C8H10FNO2S It is known for its unique structure, which includes a fluorophenyl group, an imino group, and a dimethyl-lambda6-sulfanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Fluorophenyl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 3-fluoroaniline with dimethyl sulfoxide (DMSO) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

[(3-Fluorophenyl)imino]dimethyl-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

[(3-Fluorophenyl)imino]dimethyl-lambda6-sulfanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-Fluorophenyl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the imino and sulfanone groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(3-Chlorophenyl)imino]dimethyl-lambda6-sulfanone
  • [(3-Bromophenyl)imino]dimethyl-lambda6-sulfanone
  • [(3-Methylphenyl)imino]dimethyl-lambda6-sulfanone

Uniqueness

[(3-Fluorophenyl)imino]dimethyl-lambda6-sulfanone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H10FNOS

Molecular Weight

187.24 g/mol

IUPAC Name

(3-fluorophenyl)imino-dimethyl-oxo-λ6-sulfane

InChI

InChI=1S/C8H10FNOS/c1-12(2,11)10-8-5-3-4-7(9)6-8/h3-6H,1-2H3

InChI Key

MPLJAWRVSQBZJG-UHFFFAOYSA-N

Canonical SMILES

CS(=NC1=CC(=CC=C1)F)(=O)C

Origin of Product

United States

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